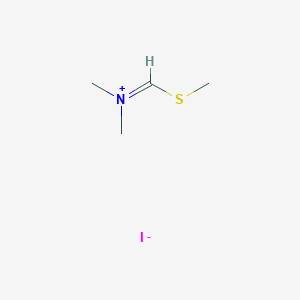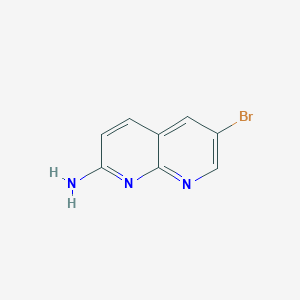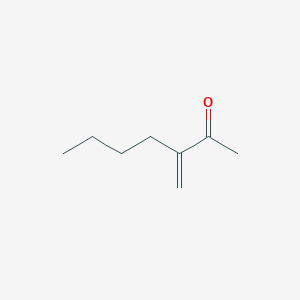
Boc-gly-gly-gly-OH
Vue d'ensemble
Description
Boc-gly-gly-gly-OH is a useful research compound. Its molecular formula is C11H19N3O6 and its molecular weight is 289.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Peptide Modification and Synthesis
Research on Boc-protected tripeptides like Boc-Val-Gly-Leu-OH and Boc-Leu-Gly-MeLeu-OH, as well as tetrapeptides and pentapeptides, involves methods for their preparation and modification. These peptides are used in various studies to explore the possibilities of backbone modification through Li enolates, which can lead to the production of a wide range of peptide derivatives from a given precursor (Bossler & Seebach, 1994).
Synthesis and Structure Characterization
The study on the synthesis of Fmoc-L-Lys (Boc)-Gly-OH focuses on improving the synthesis methods of polypeptides, which can provide insights into prevention and treatment methods for certain diseases. This research is significant for simplifying and improving the synthetic method of polypeptides, which are essential in physiological processes (Zhao Yi-nan & Melanie Key, 2013).
Crystal Structure Analysis
The crystal structure of compounds like [N-(t-Pentyloxycarbonyl)-L-prolyl]-L-alanylglycine provides valuable information on the packing and dimerization of Boc-protected peptides, contributing to a better understanding of peptide behavior at the molecular level (Yamada, Tanaka, & Ashida, 1981).
Application in Peptide Segment Coupling
Research on the use of thiol acids in peptide segment coupling in non-aqueous solvents, involving compounds like boc-Gly-Ala-SH, helps in understanding and developing methods for preparing protected peptide thiol acids. These studies contribute to peptide synthesis, particularly in enhancing coupling methods and reducing epimerization (Yamashiro & Blake, 2009).
Safety and Hazards
When handling “Boc-gly-gly-gly-OH”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
“Boc-gly-gly-gly-OH” can be used for the esterification reaction to synthesize N-Boc amino acid esters for peptide chemistry . It can also be used for the synthesis of tripeptide H-Gly-Pro-Glu-OH, analogs of neuroprotective drugs . Moreover, it can act as a promoter for the allylation of hydrazones and isatin . These potential applications suggest that “this compound” could have a wide range of uses in future research and development.
Mécanisme D'action
Target of Action
Boc-Gly-Gly-Gly-OH, also known as N-tert-butyloxycarbonyl-glycyl-glycine, is primarily used as a protective group for amino acids in peptide synthesis . It protects the amino group of glycine from side reactions during chemical synthesis .
Mode of Action
The compound acts as a protective group by reacting with the amino group of glycine, forming a stable compound that can withstand various chemical reactions . This protection is temporary and can be removed under appropriate conditions, allowing the peptide chain to extend .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is peptide synthesis. During this process, the compound is added as a protective group to prevent the amino group of glycine from participating in unwanted side reactions . Once the desired reactions have taken place, the protective group is removed, allowing the peptide chain to continue its extension .
Result of Action
The use of this compound in peptide synthesis results in the successful elongation of peptide chains without interference from side reactions . By protecting the amino group of glycine, it ensures the integrity of the peptide chain and the accuracy of the synthesis process .
Action Environment
The action of this compound is influenced by the conditions of the chemical reaction it is involved in. It is stable under normal temperatures but may degrade under high temperatures, direct sunlight, or humid environments . During peptide synthesis, the reaction conditions must be carefully controlled to ensure the successful addition and removal of the protective group .
Propriétés
IUPAC Name |
2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O6/c1-11(2,3)20-10(19)14-5-8(16)12-4-7(15)13-6-9(17)18/h4-6H2,1-3H3,(H,12,16)(H,13,15)(H,14,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHONIQQBOSTHSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427058 | |
| Record name | BOC-GLY-GLY-GLY-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28320-73-2 | |
| Record name | BOC-GLY-GLY-GLY-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
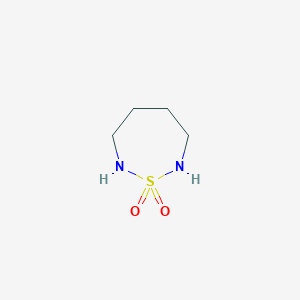

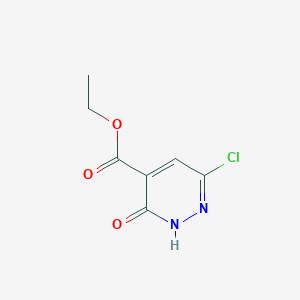

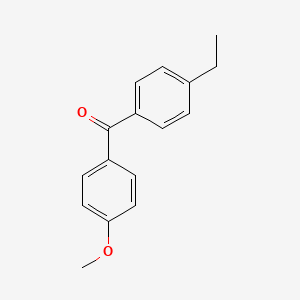

![N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1337636.png)
![trimethyl[(1-methyl-1H-pyrrol-2-yl)methyl]azanium iodide](/img/structure/B1337637.png)
